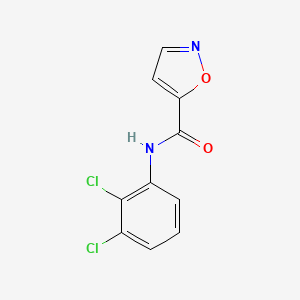

N-(2,3-dichlorophenyl)isoxazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

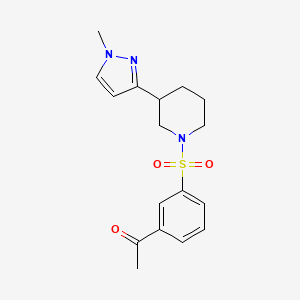

“N-(2,3-dichlorophenyl)isoxazole-5-carboxamide” is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazole and its derivatives have several applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities .

Synthesis Analysis

The synthesis of isoxazole derivatives often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . In a study, a one-pot green approach was used to synthesize new oxazole derivatives .Molecular Structure Analysis

The molecular structure of “this compound” and other isoxazole derivatives can be characterized by techniques such as IR, 1 H NMR, 13 C NMR, CHN analysis, & single-crystal X-ray Crystallography .Aplicaciones Científicas De Investigación

Chemotherapeutic Potential in Colon Cancer A study by Shaw et al. (2012) explored a series of N-phenyl-5-carboxamidyl isoxazoles, among which a derivative exhibited significant anticancer activity against colon tumor cells. This compound was found to inhibit the phosphorylation of STAT3, suggesting its potential as a novel chemotherapeutic agent for treating colon cancer through the inhibition of the JAK3/STAT3 signaling pathways (Shaw et al., 2012).

Herbicidal Activity Hamper et al. (1995) synthesized a series of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides demonstrating significant preemergent and postemergent herbicidal activity against broadleaf and narrowleaf weeds. This highlights the potential application of isoxazole derivatives in agricultural chemistry (Hamper et al., 1995).

Insecticidal Activity Yu et al. (2009) prepared 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, which, after further modifications, were tested for insecticidal activity. A subset of these compounds demonstrated potential as new insecticides, showing the versatility of isoxazole derivatives in pest control (Yu et al., 2009).

Chemo- and Radioprotective Effects Zhang et al. (2014) studied N-(2,4-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide (UTL-5g), showing its protective effects in a septic shock animal model. UTL-5g and its metabolite were effective in increasing survival rates and lowering elevated blood levels of TNF-α and TGF-β, indicating its potential as a protective agent against the harmful effects of chemotherapy and radiation (Zhang et al., 2014).

Direcciones Futuras

Mecanismo De Acción

Target of Action

A structurally similar compound, 5-(2,3-dichlorophenyl)-n-(pyridin-4-ylmethyl)-3-thiocyanatopyrazolo[1,5-a]pyrimidin-7-amine, has been reported to target cyclin-dependent kinase 2 (cdk2) in humans . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .

Mode of Action

It can be hypothesized that, like other similar compounds, it may interact with its target protein (such as cdk2) and modulate its activity, leading to changes in cellular processes .

Biochemical Pathways

If it indeed targets cdk2, it could potentially influence the cell cycle regulation pathway .

Result of Action

If it acts on cdk2, it could potentially influence cell proliferation and division .

Propiedades

IUPAC Name |

N-(2,3-dichlorophenyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-6-2-1-3-7(9(6)12)14-10(15)8-4-5-13-16-8/h1-5H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNLTGRCWRJXPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC=NO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4,4-Difluorocyclohexyl)oxy]-4-methylpyrimidine](/img/structure/B2752848.png)

![[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2752855.png)

![methyl N-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-methylphenyl}carbamate](/img/structure/B2752856.png)

![[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol](/img/structure/B2752858.png)

![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2752862.png)

![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B2752863.png)

![N'-(1,3-Benzodioxol-5-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2752868.png)